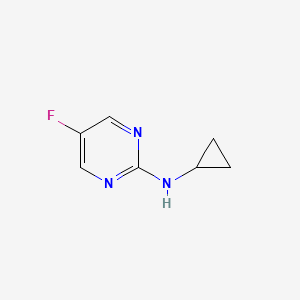

N-Cyclopropyl-5-fluoropyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Cyclopropyl-5-fluoropyrimidin-2-amine” is a chemical compound with the molecular formula C7H8FN3. It has a molecular weight of 153.16 . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of “N-Cyclopropyl-5-fluoropyrimidin-2-amine” consists of a cyclopropyl group attached to a fluoropyrimidin-2-amine . The InChI representation of the molecule isInChI=1S/C7H8FN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) .

Applications De Recherche Scientifique

1. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines

- Summary of Application : This research involves the use of cyclopropylamines in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins .

- Methods of Application : The method involves chiral hydrogen-bonding (H-bonding) catalysis, which has been widely used to provide enantiocontrol . The protocol is based on converting these species from acting as H-bonding donors to acceptors .

- Results or Outcomes : The method is effective for electron-neutral olefins, and it allows the successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes .

2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives

- Summary of Application : This research involves the synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst .

- Methods of Application : The synthesis was achieved by applying optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

- Results or Outcomes : The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

3. Design, Synthesis, and Antitumor Activity of New N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine Derivatives

- Summary of Application : This research involves the design and synthesis of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

- Methods of Application : The synthesis was achieved by incorporating the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2 and 5-NH position of the structure .

- Results or Outcomes : The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

4. Synthesis of New N-Arylpyrimidin-2-amine

- Summary of Application : This research involves the synthesis of new N-arylpyrimidin-2-amine derivatives using a completely different procedure .

- Methods of Application : The synthesis was achieved by applying Suzuki coupling with pyridine-3-boronic acid in a mixed solvent of acetonitrile and water (1:1, v/v) at 78 o C under nitrogen atmosphere .

- Results or Outcomes : The target N-aryl derivatives were obtained .

5. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines

- Summary of Application : This research involves the use of cyclopropylamines in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins .

- Methods of Application : The method involves chiral hydrogen-bonding (H-bonding) catalysis, which has been widely used to provide enantiocontrol . The protocol is based on converting these species from acting as H-bonding donors to acceptors .

- Results or Outcomes : The method is effective for electron-neutral olefins, and it allows the successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes .

6. Synthesis of New N-Arylpyrimidin-2-amine

- Summary of Application : This research involves the synthesis of new N-arylpyrimidin-2-amine derivatives using a completely different procedure .

- Methods of Application : The synthesis was achieved by applying Suzuki coupling with pyridine-3-boronic acid in a mixed solvent of acetonitrile and water (1:1, v/v) at 78 o C under nitrogen atmosphere .

- Results or Outcomes : The target N-aryl derivatives were obtained .

Propriétés

IUPAC Name |

N-cyclopropyl-5-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCHUNGXFSOPPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693782 |

Source

|

| Record name | N-Cyclopropyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-5-fluoropyrimidin-2-amine | |

CAS RN |

1289387-32-1 |

Source

|

| Record name | 2-Pyrimidinamine, N-cyclopropyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)